molecular formula C19H17ClN6O2 B15188344 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- CAS No. 85633-10-9

3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-

Cat. No.: B15188344
CAS No.: 85633-10-9
M. Wt: 396.8 g/mol
InChI Key: HAPHLJQDHZDXJA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a pyridinecarboxamide group, a chlorophenyl group, and a morpholinyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 3-pyridinecarboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are investigated for their potential as enzyme inhibitors.

    Triazine derivatives: A broad class of compounds with diverse applications in medicine, agriculture, and industry.

Uniqueness

3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85633-10-9

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H17ClN6O2/c20-15-5-3-13(4-6-15)16-22-18(24-17(27)14-2-1-7-21-12-14)25-19(23-16)26-8-10-28-11-9-26/h1-7,12H,8-11H2,(H,22,23,24,25,27)

InChI Key

HAPHLJQDHZDXJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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